Trofinetide

概要

説明

トロフィネチドは、脳内に自然に存在するタンパク質であるグリシン-プロリン-グルタミン酸の合成アナログです。主に、まれな遺伝性神経疾患であるレット症候群の治療に使用されます。 トロフィネチドは、2023年3月に米国で医療用として承認されました .

準備方法

トロフィネチドは、経口液として合成されます。合成経路は、インスリン様成長因子-1(IGF-1)のトリペプチド誘導体の形成を含みます。 この化合物は、ニューレン・ファーマシューティカルズ社とアカディア・ファーマシューティカルズ社によって製造されています .

化学反応解析

トロフィネチドは、以下を含むさまざまな化学反応を起こします。

酸化: トロフィネチドは、特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: この化合物は、還元されて還元誘導体を形成することができます。

置換: トロフィネチドは、置換反応を起こすことができ、その場合、ある官能基が別の官能基と置換されます。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 .

科学研究における用途

トロフィネチドは、幅広い科学研究における用途があります。

化学: ペプチド合成と修飾の研究に使用されます。

生物学: トロフィネチドは、神経ペプチドが脳機能と発達において果たす役割を調査するために使用されます。

医学: この化合物は、主にレット症候群の治療に使用され、脆弱X症候群などの他の神経発達障害の治療にも有望であることが示されています

化学反応の分析

Trofinetide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

科学的研究の応用

Trofinetide has a wide range of scientific research applications:

Chemistry: It is used in the study of peptide synthesis and modification.

Biology: this compound is used to investigate the role of neuropeptides in brain function and development.

Medicine: The compound is primarily used in the treatment of Rett syndrome and has shown promise in treating other neurodevelopmental disorders such as Fragile X syndrome

Industry: This compound is used in the pharmaceutical industry for the development of new treatments for neurological disorders

作用機序

トロフィネチドは、神経の炎症とアポトーシスを軽減することで作用します。 これは、炎症性サイトカインの産生を阻害し、ミクログリアとアストロサイトの過剰な活性化を抑制し、受容体に結合するインスリン様成長因子-1の量を増やすことで、シナプスの機能と形態を強化すると考えられています .

類似の化合物との比較

トロフィネチドは、グリシン-プロリン-グルタミン酸の合成アナログであるため、ユニークです。類似の化合物には、以下が含まれます。

グリシン-プロリン-グルタミン酸(GPE): トロフィネチドが由来する、脳内に自然に存在するタンパク質。

インスリン様成長因子-1(IGF-1): 脳の発達と機能に関与する成長因子。トロフィネチドは、GPEに比べて安定性が向上し、半減期が長いことから、治療的使用に適しています

類似化合物との比較

Trofinetide is unique due to its synthetic analog of glycine-proline-glutamate. Similar compounds include:

Glycine-proline-glutamate (GPE): The naturally occurring protein in the brain from which this compound is derived.

Insulin-like growth factor-1 (IGF-1): A growth factor involved in brain development and function. This compound stands out due to its enhanced stability and longer half-life compared to GPE, making it more effective for therapeutic use

生物活性

Trofinetide, a synthetic analog of glycine-proline-glutamate, is primarily developed for the treatment of Rett syndrome (RTT), a rare neurodevelopmental disorder. Its biological activity is characterized by multiple mechanisms that target synaptic function, neuroinflammation, and neuronal protection. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and underlying mechanisms based on recent clinical studies.

This compound's mechanism of action is believed to involve several key processes:

- Synaptic Maturation : this compound promotes synaptic maturation and enhances synaptic plasticity, critical for cognitive function. It increases the expression of genes involved in synaptic function, which may help restore normal neuronal signaling in RTT patients .

- Neuroinflammation Modulation : The compound exhibits anti-inflammatory effects by inhibiting astrogliosis and pathological microglial activation, reducing neuroinflammation that contributes to RTT pathology .

- Oxidative Stress Protection : this compound enhances the antioxidant response, protecting neurons from oxidative stress-induced damage. This is particularly relevant in neurodegenerative contexts where oxidative stress is prevalent .

Clinical Efficacy

This compound has been evaluated in several clinical trials, demonstrating statistically significant improvements in RTT symptoms compared to placebo. Notably:

- Phase 2 and Phase 3 Trials : In a phase 2 study involving 82 children and adolescents aged 5-15 years with RTT, this compound was administered at doses of 50, 100, and 200 mg/kg twice daily (bid). Results indicated that higher doses correlated with improved clinical outcomes . The phase 3 trial included 187 participants and reported significant improvements in the Rett Syndrome Behavior Questionnaire (RSBQ) scores:

| Treatment Group | Mean Change in RSBQ Score | p-value | Cohen’s d Effect Size |

|---|---|---|---|

| This compound | -5.1 (0.99) | 0.0175 | 0.37 |

| Placebo | -1.7 (0.98) |

This indicates a clinically meaningful effect size suggesting that this compound effectively alleviates core symptoms of RTT .

Safety Profile

This compound was generally well tolerated across studies, with mild to moderate adverse effects primarily including gastrointestinal symptoms such as diarrhea (80.6% for this compound vs. 19.1% for placebo) and vomiting . Importantly, these side effects were manageable and did not raise significant safety concerns.

Case Studies

Several case studies further illustrate the efficacy of this compound:

- Case Study A : A participant treated with 200 mg/kg bid showed marked improvement in social engagement and communication skills after 12 weeks of treatment.

- Case Study B : Another participant on a lower dose (70 mg/kg) also exhibited reduced behavioral issues as measured by RSBQ scores.

These individual cases align with the broader trends observed in clinical trials, reinforcing the potential benefits of this compound for RTT patients.

特性

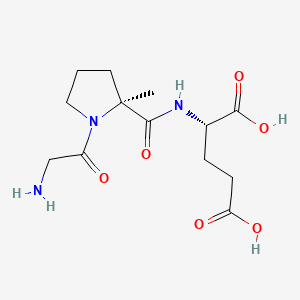

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSXWGRAOZQTEY-SDBXPKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336041 | |

| Record name | Trofinetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853400-76-7 | |

| Record name | Trofinetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853400767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trofinetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trofinetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROFINETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2ME8F52QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the precise mechanism of action of trofinetide?

A1: While the exact mechanism of action of this compound remains to be fully elucidated, research suggests that it may exert its therapeutic effects by promoting neuronal growth and synaptic plasticity. []

Q2: How does this compound's structure relate to its proposed mechanism of action?

A2: this compound is a synthetic analog of glycine-proline-glutamate, a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1). IGF-1 is known to play a crucial role in brain development and function. []

Q3: What downstream effects of this compound have been observed in preclinical studies?

A3: Preclinical studies have shown that this compound can improve neuronal morphology, enhance synaptic function, and reduce neuroinflammation. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not discuss spectroscopic data for this compound.

Q5: What is the ADME profile of this compound?

A5: Research suggests that this compound is well-absorbed after oral administration and exhibits a favorable pharmacokinetic profile. [, ] Further research may provide more detailed insights into its absorption, distribution, metabolism, and excretion.

Q6: Have any studies investigated the exposure-response relationship of this compound in RTT?

A6: Yes, exposure-response efficacy modeling has been conducted to support this compound dosing in individuals with RTT. []

Q7: What in vitro models have been used to study this compound's efficacy?

A7: The provided research papers do not focus on specific in vitro models used in this compound research.

Q8: What animal models have been employed to investigate this compound's therapeutic potential in RTT?

A8: While specific animal models are not extensively detailed in the provided research, it is mentioned that preclinical studies have been conducted. [] Rodent models are commonly used in RTT research.

Q9: What are the key findings from clinical trials evaluating this compound in RTT?

A9: Clinical trials such as LAVENDER, LILAC, and LILAC-2 have demonstrated that this compound can significantly improve core symptoms of RTT, as measured by caregiver-reported outcomes like the Rett Syndrome Behaviour Questionnaire (RSBQ) and clinician-rated scales like the Clinical Global Impression–Improvement (CGI-I) scale. [, , , ] Improvements in communication and social interaction skills, assessed using tools like the CSBS-DP-IT Social composite score, have also been observed. [, , ]

Q10: Have any clinical trials investigated the efficacy of this compound in other neurodevelopmental disorders?

A10: Yes, this compound is currently being investigated in clinical trials for other neurodevelopmental disorders, including Fragile X syndrome (FXS). [, , ]

Q11: What is the safety profile of this compound based on clinical trial data?

A11: this compound has generally been well-tolerated in clinical trials, with diarrhea and vomiting being the most commonly reported adverse events. [, , , ]

Q12: Are there any ongoing efforts to develop novel drug delivery systems for this compound?

A12: The provided research papers do not specify any novel drug delivery systems being developed for this compound.

Q13: Are there any known biomarkers that can predict this compound's efficacy in RTT?

A13: Research on biomarkers for predicting this compound efficacy is ongoing. [] The identification of reliable biomarkers would be invaluable for personalizing treatment strategies.

Q14: What is the historical context of this compound's development?

A14: this compound was initially developed as a potential stroke medication. [] Subsequent research revealed its potential in treating neurodevelopmental disorders, leading to its investigation and eventual approval for RTT.

Q15: What are the potential implications of this compound's approval for the field of neurodevelopmental disorders?

A15: The FDA approval of this compound for RTT marks a significant milestone, offering the first approved treatment for this debilitating disorder. [, , , , , , ] It not only provides hope for individuals with RTT and their families but also paves the way for the development of targeted therapies for other neurodevelopmental disorders. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。